molecular formula C23H20F2N6 B612104 AG-024322 CAS No. 837364-57-5

AG-024322

Cat. No. B612104
M. Wt: 418.44191
InChI Key: VWQIQPRBMMSYCE-UHFFFAOYSA-N
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Description

AG-024322 is a second-generation CDK inhibitor . It is a potent inhibitor of CDK1, CDK2, and CDK4 that produces cell-cycle arrest and antitumor activity in preclinical models . The no-adverse-effect dose of AG-024322 was 2 mg/kg and associated with overall mean plasma AUC (0-24.5) of 2.11 microg h/mL .


Molecular Structure Analysis

AG-024322 belongs to the class of organic compounds known as benzimidazoles . These are organic compounds containing a benzene ring fused to an imidazole ring . The exact mass of AG-024322 is 418.17 .


Chemical Reactions Analysis

AG-024322 displays potent inhibition of CDKs, with Ki’s in the 1-3 nM range and selectivity over a number of other kinases . This potent enzymatic inhibition translates to cellular activity, in that AG-024322 also inhibits Rb phosphorylation in cells .

Scientific Research Applications

Cyclin-Dependent Kinase Inhibitor in Cancer Treatment

AG-024322 is recognized as a potent inhibitor of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. The abnormal activity of CDKs is a common feature in various cancers, leading to uncontrolled cell proliferation. Research has shown that AG-024322 effectively inhibits the activity of key CDKs such as CDK1, CDK2, and CDK4. This inhibition leads to cell cycle arrest, anti-proliferative activity, and induction of apoptosis in cancer cells. Notably, AG-024322 has demonstrated significant anti-tumor efficacy in vivo, exhibiting tumor growth inhibition in a range of human tumor xenograft models. The anti-tumor effects of AG-024322 are dose-dependent, providing clear evidence of its potential as a therapeutic agent in cancer treatment. The drug's mechanism of action involves the modulation of phosphorylation status of the Retinoblastoma (Rb) protein in tumor tissues, a crucial factor in cell cycle progression. Additionally, AG-024322 induced dose-dependent apoptosis in tumors, as indicated by TUNEL staining and reduced cell proliferation markers such as Ki67. These findings underscore the broad-spectrum anti-tumor activity of AG-024322 and its significant potential in cancer therapeutics (Zhang et al., 2005).

properties

CAS RN

837364-57-5

Product Name

AG-024322

Molecular Formula

C23H20F2N6

Molecular Weight

418.44191

IUPAC Name

N-((5-(3-(4,6-difluoro-1H-benzo[d]imidazol-2-yl)-1H-indazol-4-yl)-4-methylpyridin-3-yl)methyl)ethanamine.

InChI

InChI=1S/C23H20F2N6/c1-3-26-9-13-10-27-11-16(12(13)2)15-5-4-6-18-20(15)22(31-30-18)23-28-19-8-14(24)7-17(25)21(19)29-23/h4-8,10-11,26H,3,9H2,1-2H3,(H,28,29)(H,30,31)

InChI Key

VWQIQPRBMMSYCE-UHFFFAOYSA-N

SMILES

CCNCC1=C(C)C(C2=CC=CC3=C2C(C4=NC5=C(F)C=C(F)C=C5N4)=NN3)=CN=C1

Appearance

white solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AG024322;  AG-24322;  AG 024322.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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